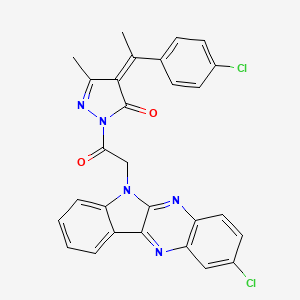
2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H5ClF3N3S. It is known for its unique structure, which includes a trifluoromethyl group attached to a thiazole ring, and is often used in various scientific research applications .
Métodos De Preparación
The synthesis of 2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride typically involves the reaction of 2-(Trifluoromethyl)thiazole with appropriate reagents to introduce the carboximidamide group. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk synthesis techniques, ensuring the compound is produced efficiently and cost-effectively .
Análisis De Reacciones Químicas
2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2-(Trifluoromethyl)thiazole-4-carboximidamide hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride: This compound has a similar structure but differs in the position of the carboximidamide group.
2-(Trifluoromethyl)thiazole-4-carboxamide: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.
2-(Trifluoromethyl)thiazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C5H5ClF3N3S |
|---|---|
Peso molecular |
231.63 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1,3-thiazole-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H4F3N3S.ClH/c6-5(7,8)4-11-2(1-12-4)3(9)10;/h1H,(H3,9,10);1H |
Clave InChI |
NVONNWXCWFQPKN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)C(F)(F)F)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


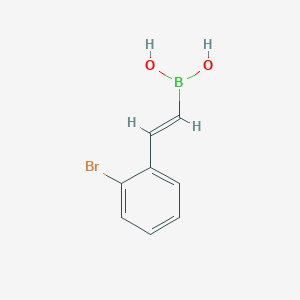
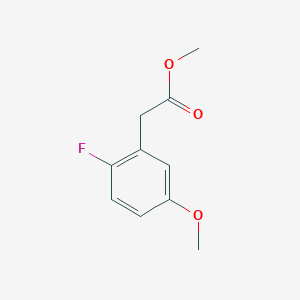


![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)


![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
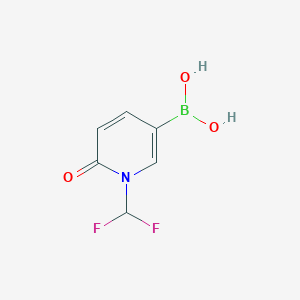
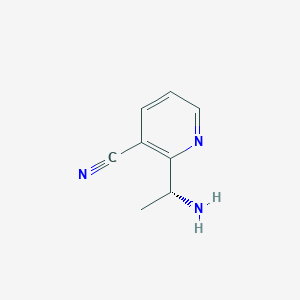
![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)
